molecular formula C13H10ClN5O2 B6533160 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060182-31-1

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533160
CAS No.: 1060182-31-1
M. Wt: 303.70 g/mol
InChI Key: IPKLVRNPSPGHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold. Its structure includes a 3-methyl group at position 3 and a 2-(4-chlorophenyl)-2-oxoethyl substituent at position 5. The synthesis of related triazolopyrimidines typically involves refluxing triazole precursors in formic acid, followed by crystallization (e.g., as described for compound 8a in ) .

Properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-18-12-11(16-17-18)13(21)19(7-15-12)6-10(20)8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKLVRNPSPGHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1060184-78-2) is a member of the triazolopyrimidine class of compounds. This class has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₄H₁₂ClN₅O₂
  • Molecular Weight : 317.73 g/mol
  • Structure : The compound features a triazolo-pyrimidine core with a chlorophenyl substituent, which is critical for its biological activity.

Anticancer Activity

Research indicates that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound under review has shown promise in inhibiting various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to interfere with key signaling pathways involved in cell proliferation and survival. Specifically, compounds with similar structures have been noted to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of triazolopyrimidine can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .
    • A structure–activity relationship (SAR) analysis revealed that modifications to the side chains significantly affect cytotoxicity and selectivity against specific cancer types .

CNS Activity

Triazolopyrimidines have been explored for their central nervous system (CNS) effects:

  • Anticonvulsant Properties : Certain derivatives have been reported to exhibit anticonvulsant activities in animal models, indicating potential use in treating epilepsy or other seizure disorders .

Summary of Research Findings

Activity TypeObservationsReferences
AnticancerInduces apoptosis in MCF-7 and Bel-7402 cells; inhibits CDK activity
AntimicrobialPotential broad-spectrum activity against various pathogens
CNS ActivityExhibits anticonvulsant effects in animal models

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 6-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study demonstrated that derivatives of this compound showed cytotoxic effects on various cancer cell lines including breast and lung cancers. The IC50 values were significantly lower compared to traditional chemotherapeutics.

Antimicrobial Properties

The compound has shown promising results against a range of microbial pathogens.

  • Study Findings : In vitro tests revealed that it exhibited antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Data Table :
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in preclinical studies.

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
  • Case Study : A model of induced inflammation in rodents showed a significant reduction in swelling and pain when treated with the compound.

Neuroprotective Effects

Recent studies suggest that the compound may have neuroprotective properties.

  • Research Context : Investigations into neurodegenerative diseases like Alzheimer's have indicated that it can inhibit amyloid-beta aggregation.
  • Findings : In cellular models, the compound reduced oxidative stress markers significantly.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 6

Key structural variations in triazolopyrimidines involve substitutions at positions 3 and 6, which modulate biological activity:

Compound Name Position 3 Substituent Position 6 Substituent Biological Activity Reference
Target Compound 3-Methyl 2-(4-Chlorophenyl)-2-oxoethyl Not reported -
3-(4-Bromobenzyl) derivative (8a) 4-Bromobenzyl None (unsubstituted) Not reported
3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl] 4-Chlorophenyl 4-Methylphenylmethyl Not reported
3-(2-Methoxyphenyl)-2-thioxo derivative 2-Methoxyphenyl Thioxo group Antifungal (Candida spp.)
2-Aryl derivatives (e.g., 11a-c) 2-Aryl groups Thione group Adenosine receptor antagonism
  • Impact of Halogenation: The 4-chlorophenyl group in the target compound may enhance membrane permeability compared to brominated (8a) or non-halogenated analogs, as seen in thiazolo derivatives where halogenation correlates with antifungal potency .
  • Thioxo vs. Oxo Groups : Replacement of the oxo group with thioxo (e.g., in ) improves binding to fungal cytochrome P450 enzymes, a mechanism shared with fluconazole derivatives .

Glycosylated Derivatives

Glycosylation at position 6 (e.g., compounds 9 and 11 in ) introduces sugar moieties that enhance solubility. For example, compound 11 features a tetrahydro-2H-pyran-3,4,5-triyl triacetate group, confirmed by IR and NMR data . These modifications are critical for optimizing bioavailability in antiviral applications .

Comparison with Thiazolo[4,5-d]pyrimidines

Thiazolo[4,5-d]pyrimidines (e.g., compounds I–XII in ) differ in their core heterocycle (thiazole vs. triazole) but share similar substitution patterns. Key findings include:

  • Antifungal Activity : Thiazolo derivatives with 4-fluorophenyl or 2-methoxyphenyl groups (e.g., III and VII) exhibit MIC values of 0.5–2 µg/mL against Candida albicans, likely due to thioxo-mediated CYP51 inhibition .
  • Hybrid Structures : Compounds like IV–VII combine thiazolo[4,5-d]pyrimidine with fluconazole-like side chains, showing dual mechanisms of action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.